1,5-Anhydroglucitol

Diabetes Biomarkers Glycemic Variability Postprandial Hyperglycemia

Need a reference standard that captures short-term glycemic excursions not reflected by HbA1c or glycated albumin? 1,5-Anhydroglucitol (1,5-AG) is the established endogenous biomarker for postprandial hyperglycemia over a 1-2 week window. - Unique renal reabsorption mechanism distinct from glycation-based markers - Validated in HPAEC-PAD and enzymatic assays (inter-assay CV 9.2%) - Stable through freeze-thaw cycles; ideal for retrospective cohort studies Supplied as a high-purity calibrator/QC material for diagnostic assay development and clinical research.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 154-58-5
Cat. No. B013492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Anhydroglucitol
CAS154-58-5
Synonyms1,5-anhydro-D-glucitol
1,5-anhydro-D-sorbitol
1,5-anhydroglucitol
1,5-anhydrosorbitol
1,5-sorbitan
1-deoxy-D-glucopyranose
1-deoxy-D-glucose
1-deoxyglucose
aceritol
D-glucitol, 1,5-anhydro-
D-glucose, 1-deoxy-
polygalitol
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1
InChIKeyMPCAJMNYNOGXPB-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Anhydroglucitol: Short-Term Glycemic Biomarker


1,5-Anhydroglucitol (1,5-AG), also known as 1,5-anhydro-D-glucitol or 1-deoxy-D-glucopyranose, is a naturally occurring monosaccharide and a metabolically inert analog of D-glucose [1]. It is found in a variety of dietary sources and is present in human cerebrospinal fluid and blood plasma . Its serum concentration remains stable under normoglycemic conditions but decreases significantly when blood glucose levels exceed the renal threshold for glucose reabsorption, making it a unique biomarker for short-term glycemic excursions [2]. This compound is primarily procured for use as a reference standard in analytical assays, as a research reagent for investigating glycemic control, and for the development of diagnostic tools for diabetes mellitus.

1
Workflow
Short-term glycemic variability biomarker (1–2 week window) for postprandial hyperglycemia research
2
Selection
High-purity reference standard for analytical method development and assay calibration
3
Use Context
Research-grade material for glycemic control studies, biobank analyses, and biomarker validation

Why 1,5-Anhydroglucitol Has No Substitute


The procurement of 1,5-Anhydroglucitol for research and clinical applications is not interchangeable with other glycemic biomarkers like glycated albumin, fructosamine, or HbA1c due to its unique and quantifiably different kinetic profile and physiological determinant. While HbA1c reflects average glycemia over 2-3 months and glycated albumin/fructosamine reflect ~2-3 weeks, 1,5-AG responds rapidly to blood glucose changes over a window of 1-2 weeks, specifically reflecting postprandial hyperglycemic excursions and short-term glycemic variability [1]. This difference is not merely temporal; its serum concentration is uniquely regulated by competitive inhibition of renal reabsorption by glucose, a mechanism distinct from the glycation processes that produce HbA1c and glycated albumin [2]. Furthermore, substitution with structurally similar anhydroglucitols (e.g., 1,4- or 1,6-anhydro isomers) would be scientifically invalid for in vivo studies, as these analogs lack the identical biological handling and renal threshold behavior of the 1,5-isomer, which is the established endogenous biomarker. The quantitative evidence below demonstrates why 1,5-AG provides information not captured by alternative markers.

Temporal resolution mismatch
1,5-AG reflects 1–2 week glycemic excursions, unlike HbA1c (2–3 months) or glycated albumin (~2–3 weeks); substitution misses short-term variability signals.
Mechanism difference limits interchangeability
1,5-AG level is regulated by renal glucose competition, not glycation; glycemic markers based on protein glycation provide different physiological information.
Structural isomer invalidity
1,4- or 1,6-anhydroglucitol isomers lack the identical renal handling and biomarker behavior of endogenous 1,5-AG; experimental substitution may invalidate results.

1,5-Anhydroglucitol: Comparative Evidence


1,5-AG vs. HbA1c: Short-Term Glycemic Excursions

1,5-Anhydroglucitol demonstrates a quantifiably different temporal relationship with glycemic changes compared to the standard long-term marker, HbA1c. While HbA1c provides an integrated measure of average blood glucose over 2-3 months, 1,5-AG reflects glycemic changes over a 1-2 week period, enabling the detection of postprandial hyperglycemic excursions that are often missed by HbA1c measurements in patients with otherwise 'good' control [1]. A 2025 study demonstrated that incorporating 1,5-AG measurements alongside HbA1c improves the prediction of a patient's glycemic risk index by providing additional credit for both hyperglycemic peaks and troughs [2].

Temporal window
Class-level inference
1,5-AG: 1–2 weeks, detects postprandial excursions
HbA1c: 2–3 months average glycemia
Supports selection for short-term glycemic variability studies where HbA1c signal is insufficient
Reported class-level temporal resolution; individual study context applies
Diabetes Biomarkers Glycemic Variability Postprandial Hyperglycemia

HPAEC-PAD vs. Enzymatic Assay Precision

A direct head-to-head comparison between a micro-enzymatic assay and a high-performance anion-exchange chromatographic method with pulsed amperometric detection (HPAEC-PAD) for quantifying serum 1,5-anhydroglucitol revealed significant differences in analytical performance [1]. At a clinically relevant concentration of 40 µmol/L, the HPAEC-PAD method demonstrated superior intra-assay precision (9.8% CV vs. 11.8% CV) and inter-assay precision (9.2% CV vs. 13.0% CV) compared to the enzyme assay [1]. Critically, the recovery of spiked 1,5-AG in serum samples was significantly higher and more consistent with HPAEC-PAD (102 ± 8%) compared to the enzyme assay (74 ± 15%) [1].

Intra-assay precision
Head-to-head
HPAEC-PAD: 9.8% CV
Enzyme assay: 11.8% CV (at 40 µmol/L)
Recovery: 102 ± 8% vs 74 ± 15%
Supports method selection for serum 1,5-AG quantification with higher precision and recovery
Head-to-head comparison; reported values context-dependent
Analytical Chemistry Assay Validation Method Comparison

GlycoMark vs. Determiner-L Assay Comparability

In a direct comparison of two commercial assays for serum 1,5-AG, the GlycoMark assay and the Determiner-L assay (Kyowa Medex) demonstrated high agreement and comparable performance [1]. The intra- and inter-assay coefficients of variation (CV) for the GlycoMark assay were 0.7% and 2.7%, respectively, while the Determiner-L assay showed CVs of 1.9% and 5.1% [1]. The study concluded that the two assays are comparable, and the GlycoMark assay is largely robust to freeze-thaw effects [1].

Inter-assay precision
Head-to-head
GlycoMark: 2.7% CV
Determiner-L: 5.1% CV
Supports assay comparability; GlycoMark shows reported lower inter-assay variability
Based on stored ARIC study samples; freeze-thaw robustness noted
Clinical Chemistry Assay Standardization Method Comparison

1,5-AG Levels in Diabetes vs. Healthy Controls

In a cohort study of 100 Vietnamese participants (50 with type 2 diabetes (T2D) and 50 healthy controls), serum 1,5-AG levels were significantly decreased in the T2D group [1]. The mean serum 1,5-AG concentration in T2D patients was 10.91 ± 6.53 µg/mL, compared to 26.83 ± 9.98 µg/mL in healthy controls [1]. This represents a quantifiable diagnostic decrement of 15.92 µg/mL (a 59.3% reduction) in the diabetic state, highlighting the magnitude of the biomarker's response.

Serum level
Cross-study
T2D: 10.91 ± 6.53 µg/mL
Healthy: 26.83 ± 9.98 µg/mL (p
Mean decrease 15.92 µg/mL (59.3%)
Supports biomarker concentration benchmarking in diabetes research cohorts
Vietnamese cohort (N=100); reported endpoint context
Correlation
Cross-study
r = -0.591 with HbA1c
r = -0.431 with fasting glucose
r = -0.482 with fructosamine (p
Validates complementary relationship with established glycemic markers; supports study design power analyses
Reported correlations from same Vietnamese cohort; data to verify
Diabetes Diagnosis Biomarker Validation Clinical Utility

1,5-AG Correlation with Glycemic Markers

In the same Vietnamese cohort study, serum 1,5-AG levels demonstrated a significant negative correlation with established markers of hyperglycemia [1]. The Pearson correlation coefficients (r) were -0.591 for HbA1c, -0.431 for fasting blood glucose, and -0.482 for fructosamine, all with p<0.001 [1]. This inverse relationship is mechanistically consistent with the competitive renal reabsorption model, where higher glucose levels lead to lower 1,5-AG levels.

Correlation
Cross-study
r = -0.591 with HbA1c
r = -0.431 with fasting glucose
r = -0.482 with fructosamine (p
Validates complementary relationship with established glycemic markers; supports study design power analyses
Reported correlations from same Vietnamese cohort; data to verify
Glycemic Control Correlation Studies Biomarker Validation

1,5-Anhydroglucitol: Key Research Applications


Next-Generation Assays for Glycemic Variability

As evidenced by direct assay comparisons, 1,5-AG is a well-characterized analyte for which multiple validated detection methods exist. Procurement of high-purity 1,5-AG is essential for use as a primary reference standard in the development and validation of new diagnostic assays (e.g., novel enzymatic, chromatographic, or biosensor-based methods). The known performance benchmarks for existing assays (e.g., HPAEC-PAD precision of 9.2% inter-assay CV [1] and GlycoMark assay CVs [2]) provide a clear target for demonstrating improved or equivalent analytical performance in new method development.

Postprandial Hyperglycemia and Glycemic Excursions

For clinical studies focused on the pathophysiology or therapeutic management of postprandial hyperglycemia and glycemic variability, 1,5-AG is a critical research tool. Its unique 1-2 week reflection window and sensitivity to glucose excursions above the renal threshold [3] provide information not captured by HbA1c. Procuring 1,5-AG as a reference standard enables the accurate quantification of this biomarker in patient samples, allowing researchers to correlate its levels with outcomes such as cardiovascular event risk or beta-cell function [4].

Epidemiological Studies and Biobank Analyses

Given the demonstrated comparability of commercial 1,5-AG assays [2] and the robust stability of the analyte in stored serum samples (e.g., stability demonstrated through freeze-thaw cycles [2]), 1,5-AG is an excellent candidate for retrospective analysis in large epidemiological cohorts and biobanks. Procurement of 1,5-AG for use as a calibrator or quality control material enables the addition of a short-term glycemic variability dimension to existing datasets, potentially uncovering new associations between glucose dynamics and long-term health outcomes, as evidenced by its correlation with established markers [5].

Application
Selection Property
Validation Focus
Next-generation assay development
High-purity analytical reference standard
Method precision and recovery benchmarks
Postprandial hyperglycemia research
Short-term glycemic variability biomarker (1–2 weeks)
Correlation with glucose excursions and renal threshold events
Epidemiological cohort and biobank studies
Assay comparability and sample stability
Retrospective data integration and freeze-thaw robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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